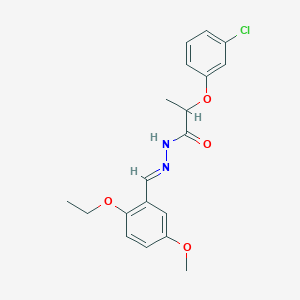![molecular formula C16H14N2O4S B5800183 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid, also known as BIX-01294, is a small molecule inhibitor that targets the G9a histone methyltransferase enzyme. G9a is responsible for the methylation of histone H3 at lysine 9, which plays a crucial role in regulating gene expression. BIX-01294 has been shown to selectively inhibit G9a, leading to changes in gene expression and cellular differentiation.
Mécanisme D'action
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid selectively inhibits G9a by binding to its SET domain, which is responsible for its histone methyltransferase activity. This prevents the methylation of histone H3 at lysine 9, leading to changes in gene expression and cellular differentiation. 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been shown to have a high degree of selectivity for G9a, with little or no effect on other histone methyltransferases.
Biochemical and Physiological Effects:
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been shown to promote cellular differentiation in embryonic stem cells by inhibiting the methylation of histone H3 at lysine 9. It has also been shown to induce apoptosis in cancer cells by downregulating the expression of anti-apoptotic genes. 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been shown to have antiviral activity against HIV and HSV-1 by inhibiting their replication. In addition, 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has several advantages for lab experiments, including its high degree of selectivity for G9a, its ability to promote cellular differentiation, and its antiviral activity. However, 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has some limitations, including its relatively low potency compared to other G9a inhibitors, its poor solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are several future directions for research involving 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid. One area of interest is the development of more potent and selective G9a inhibitors for use in clinical applications. Another area of interest is the study of the epigenetic regulation of gene expression in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Finally, the potential use of 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid as a therapeutic agent for the treatment of these diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-chloromethylbenzoic acid. This is then reacted with 1,3-benzodioxole-5-amine to form 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid. The final product is purified using column chromatography.
Applications De Recherche Scientifique
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has been extensively used in scientific research to study the role of G9a in various cellular processes. It has been shown to promote cellular differentiation in embryonic stem cells, induce apoptosis in cancer cells, and inhibit the replication of viruses such as HIV and HSV-1. 4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid has also been used to study the epigenetic regulation of gene expression in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Propriétés
IUPAC Name |
4-[(1,3-benzodioxol-5-ylcarbamothioylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(20)11-3-1-10(2-4-11)8-17-16(23)18-12-5-6-13-14(7-12)22-9-21-13/h1-7H,8-9H2,(H,19,20)(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIUZRKVDVKTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Benzodioxol-5-ylcarbamothioylamino)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)

![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)


![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)

![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)